molecular formula C7H10F2O4 B13563624 2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid

2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid

Cat. No.: B13563624
M. Wt: 196.15 g/mol
InChI Key: BTMVWFCYCVLZAY-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid is an organic compound that features a tetrahydrofuran ring substituted with a hydroxy group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the hydroboration of 2,3- and 2,5-dihydrofuran using various borane reagents, followed by oxidation . Another approach includes the catalytic asymmetric hydroboration of 2,3- and 2,5-dihydrofurans with a borane in the presence of a homogeneous chiral platinum complex, followed by oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohol derivatives.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group can enhance the compound’s stability and reactivity. The tetrahydrofuran ring provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-hydroxypentanoic acid: Similar structure but with a different carbon chain length.

    3-Hydroxytetrahydrofuran: Lacks the difluoromethyl group.

    2-Tetrahydrofuroic acid: Contains a similar tetrahydrofuran ring but with different substituents.

Uniqueness

2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid is unique due to the presence of both a hydroxy group and a difluoromethyl group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H10F2O4

Molecular Weight

196.15 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-3-(oxolan-3-yl)propanoic acid

InChI

InChI=1S/C7H10F2O4/c8-7(9,6(11)12)5(10)4-1-2-13-3-4/h4-5,10H,1-3H2,(H,11,12)

InChI Key

BTMVWFCYCVLZAY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C(C(=O)O)(F)F)O

Origin of Product

United States

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